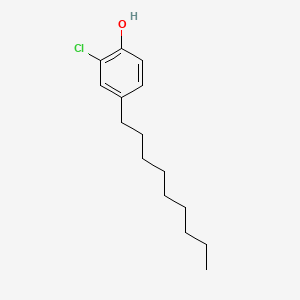

2-Chloro-4-nonylphenol

Beschreibung

2-Chloro-4-nonylphenol is a chlorinated alkylphenol compound characterized by a phenolic ring substituted with a chlorine atom at the 2-position and a nonyl group (C₉H₁₉) at the 4-position. The chlorine substituent likely enhances its hydrophobicity and resistance to biodegradation compared to non-chlorinated analogs, though direct studies are absent in the provided sources.

Eigenschaften

CAS-Nummer |

60044-33-9 |

|---|---|

Molekularformel |

C15H23ClO |

Molekulargewicht |

254.79 g/mol |

IUPAC-Name |

2-chloro-4-nonylphenol |

InChI |

InChI=1S/C15H23ClO/c1-2-3-4-5-6-7-8-9-13-10-11-15(17)14(16)12-13/h10-12,17H,2-9H2,1H3 |

InChI-Schlüssel |

HJBUWTLHZIRBIM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)Cl |

Kanonische SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)Cl |

Andere CAS-Nummern |

60044-33-9 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Nonylphenol (4-NP)

- Structure: 4-NP has a branched nonyl chain at the 4-position of the phenol ring but lacks a chlorine substituent .

- Environmental Impact: 4-NP is a known endocrine disruptor with moderate water solubility (5–7 mg/L) and a half-life of 30–60 days in aquatic systems. Its persistence increases with branching in the alkyl chain .

- Toxicity : 4-NP exhibits estrogenic activity at concentrations as low as 1 µg/L in aquatic organisms.

2-Chloro-4-phenylphenol (CAS 92-04-6)

- Structure: Features a phenyl group at the 4-position and chlorine at the 2-position, differing from 2-Chloro-4-nonylphenol in the substituent at the 4-position (phenyl vs. nonyl) .

- Applications : Used as a fungicide and preservative (e.g., Dowicide 4).

- Key Differences: The nonyl group in 2-Chloro-4-nonylphenol likely confers higher hydrophobicity and environmental persistence compared to the phenyl group in 2-Chloro-4-phenylphenol.

Chlorophenols (e.g., 2-Chlorophenol)

- Structure: Simple phenolic ring with a single chlorine substituent.

- Properties: Chlorophenols exhibit higher acidity (pKa ~8–9) and lower water solubility compared to phenol.

- Relevance: The chlorine in 2-Chloro-4-nonylphenol may similarly enhance stability and toxicity but is compounded by the bulky nonyl group, which could hinder enzymatic degradation.

Data Table: Hypothetical Property Comparison

*Properties for 2-Chloro-4-nonylphenol are inferred based on structural analogs.

Research Findings and Gaps

- Environmental Behavior: Chlorinated alkylphenols are predicted to resist microbial degradation due to steric hindrance from the nonyl group and electron-withdrawing effects of chlorine. This could prolong their half-life in sediments .

- Toxicity: No direct studies on 2-Chloro-4-nonylphenol were found, but chlorophenols and 4-NP both disrupt thyroid and estrogen signaling pathways. Synergistic effects of chlorine and alkyl chains warrant further investigation.

- Regulatory Status: 4-NP is restricted under EU REACH due to endocrine-disrupting properties. Chlorinated derivatives like 2-Chloro-4-nonylphenol may face similar scrutiny if toxicity data emerge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.